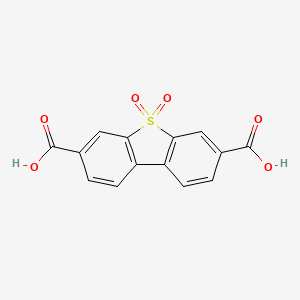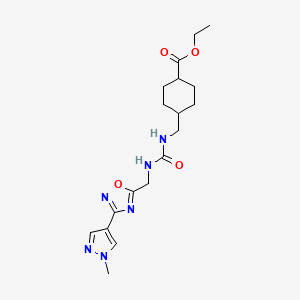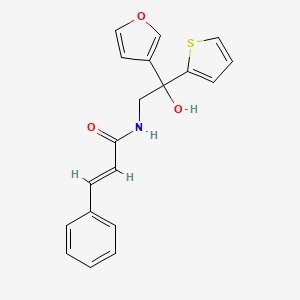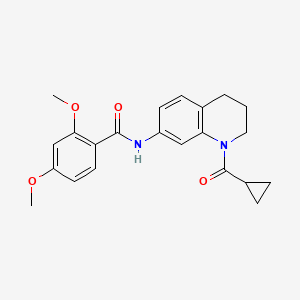![molecular formula C24H20O3 B2847578 2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-1-indanone CAS No. 337921-76-3](/img/structure/B2847578.png)
2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-1-indanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-1-indanone is an organic compound with the molecular formula C18H16O3. It is known for its unique structure, which includes a methylene bridge connecting a dimethoxyphenyl group to an indanone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
作用机制
Target of Action
Compounds with similar structures, such as 3,4-dimethoxyphenethylamine, have been shown to have some activity as a monoamine oxidase inhibitor .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and van der waals forces .
Biochemical Pathways
Related compounds have been shown to affect the monoamine oxidase pathway , which plays a crucial role in the metabolism of neurotransmitters.
Result of Action
Based on its structural similarity to other compounds, it may have potential effects on neurotransmitter metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-1-indanone . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-1-indanone typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-phenyl-1-indanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-1-indanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: The methylene bridge and aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives.
科学研究应用
2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-1-indanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activities, such as anticancer and antimicrobial properties, are of interest for drug development.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of complex molecules.
相似化合物的比较
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 3,4-Dimethoxyphenylacetonitrile
- 3,4-Dimethoxyphenylacetic acid
Uniqueness
2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-1-indanone is unique due to its specific structural features, such as the methylene bridge and the combination of dimethoxyphenyl and indanone moieties. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
属性
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-3H-inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O3/c1-26-21-13-12-16(15-22(21)27-2)14-20-23(17-8-4-3-5-9-17)18-10-6-7-11-19(18)24(20)25/h3-15,23H,1-2H3/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKYSRLPCGRYAG-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(C3=CC=CC=C3C2=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(C3=CC=CC=C3C2=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2847496.png)
![5-bromo-2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)pyrimidine](/img/structure/B2847497.png)
![3-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B2847500.png)
![Methyl 3-[(2,2-dimethoxyethyl)amino]propanoate](/img/structure/B2847503.png)
![5-(pyrazine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2847504.png)

![2-[2-(3-Bromo-2-thienyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2847507.png)

![3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2847510.png)


![2-[[1-(9-Methylpurin-6-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2847514.png)
![5-Oxo-5-[3-oxo-2-(2-oxo-2-propoxyethyl)-1-piperazinyl]pentanoic acid](/img/structure/B2847515.png)

